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Compound of Interest

Compound Name:
7-Hydroxynaphthalene-1-

carbonitrile

Cat. No.: B090787 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Hydroxynaphthalene-1-carbonitrile (also known as 1-cyano-7-naphthol), a key intermediate

in the synthesis of various organic compounds. This document is intended for researchers,

scientists, and professionals in the fields of drug development and materials science who

require detailed spectroscopic information for identification, characterization, and quality control

purposes.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 7-Hydroxynaphthalene-
1-carbonitrile. It is important to note that while extensive searches have been conducted, a

complete set of experimentally verified spectra for this specific compound is not readily

available in public databases. The data presented here is a compilation of information from

various sources and should be used as a reference. Researchers are encouraged to perform

their own analytical characterization for definitive identification.

Table 1: Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b090787?utm_src=pdf-interest
https://www.benchchem.com/product/b090787?utm_src=pdf-body
https://www.benchchem.com/product/b090787?utm_src=pdf-body
https://www.benchchem.com/product/b090787?utm_src=pdf-body
https://www.benchchem.com/product/b090787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source

Molecular Formula C₁₁H₇NO -

Molecular Weight 169.18 g/mol -

Major Peaks (m/z)

169 [M]⁺ Predicted

140 [M-HCN]⁺ Predicted

114 [M-CO-HCN]⁺ Predicted

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber
(cm⁻¹)

Assignment Intensity Source

~3400-3200
O-H stretch (hydroxyl

group)
Broad Predicted

~2230-2210
C≡N stretch (nitrile

group)
Strong Predicted

~1630-1450
C=C stretch (aromatic

ring)
Medium-Strong Predicted

~1260-1000
C-O stretch (hydroxyl

group)
Medium Predicted

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Due to the lack of publicly available experimental NMR spectra for 7-Hydroxynaphthalene-1-
carbonitrile, the following are predicted chemical shifts (δ) in ppm relative to TMS. These

predictions are based on computational models and analysis of structurally similar compounds.

¹H NMR (in DMSO-d₆)
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Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H2 ~7.8 d

H3 ~7.4 t

H4 ~8.1 d

H5 ~7.6 d

H6 ~7.2 dd

H8 ~7.9 d

OH ~10.5 s (broad)

¹³C NMR (in DMSO-d₆)

Carbon Predicted Chemical Shift (ppm)

C1 ~110

C2 ~130

C3 ~125

C4 ~135

C4a ~128

C5 ~124

C6 ~118

C7 ~158

C8 ~120

C8a ~132

CN ~119

Experimental Protocols
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Detailed experimental protocols for acquiring the spectroscopic data are crucial for

reproducibility. The following are generalized procedures that can be adapted for the analysis

of 7-Hydroxynaphthalene-1-carbonitrile.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is

typically used.

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g.,

methanol or dichloromethane) is prepared.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp

up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:
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Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Accumulate a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-

noise ratio.

Background: A background spectrum of the empty sample compartment (or pure KBr for

pellet method) should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Solvent: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0

ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

Number of Scans: 16-64 scans are usually sufficient.

Relaxation Delay: 1-2 seconds.
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: A range that covers all expected carbon signals (e.g., 0-160 ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 7-Hydroxynaphthalene-1-carbonitrile.
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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 7-
Hydroxynaphthalene-1-carbonitrile. For further inquiries or specific data requests, please

contact our technical support team.

To cite this document: BenchChem. [Spectroscopic Data of 7-Hydroxynaphthalene-1-
carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090787#7-hydroxynaphthalene-1-carbonitrile-
spectroscopic-data-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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